
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride: is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring attached to an ethanamine group, with a heptyloxy substituent at the 4-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzeneethanamine.
Substitution Reaction: A heptyloxy group is introduced at the 4-position of the benzene ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, where the heptyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of phenethylamines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure-activity relationship is studied to design drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitters and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: A basic structure similar to Benzeneethanamine, 4-(heptyloxy)-, hydrochloride but without the heptyloxy substituent.
Benzeneethanamine, 4-methoxy-: Another derivative with a methoxy group instead of a heptyloxy group.
Benzeneethanamine, 4-methoxy-α-methyl-: A compound with both methoxy and methyl groups.
Uniqueness: this compound is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This differentiates it from other phenethylamine derivatives and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
37563-57-8 |
|---|---|
Molekularformel |
C15H26ClNO |
Molekulargewicht |
271.82 g/mol |
IUPAC-Name |
2-(4-heptoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-2-3-4-5-6-13-17-15-9-7-14(8-10-15)11-12-16;/h7-10H,2-6,11-13,16H2,1H3;1H |
InChI-Schlüssel |
OTIOXDBWFAVWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
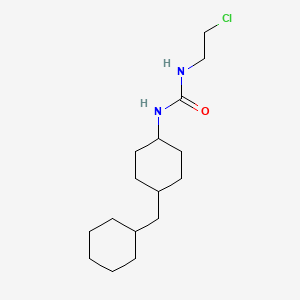
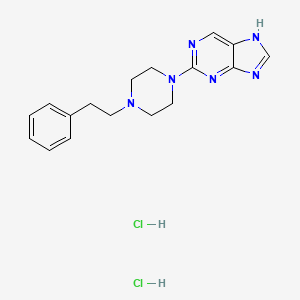
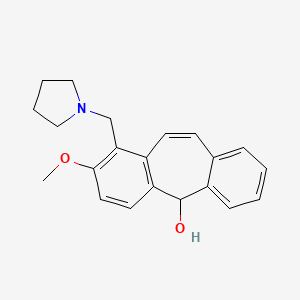
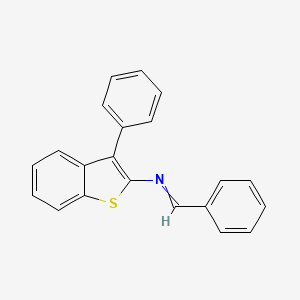
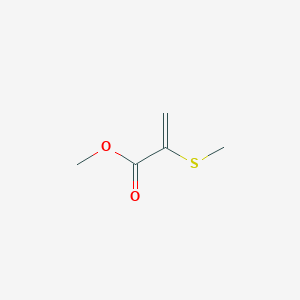
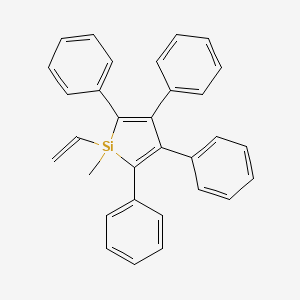
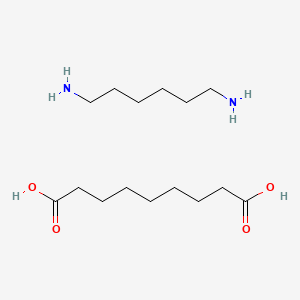
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
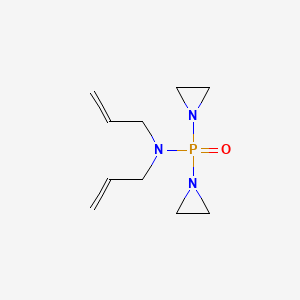
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

